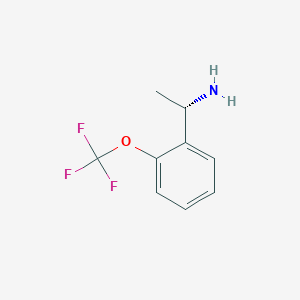

(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine

Description

(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethoxy (-O-CF₃) substituent at the ortho (2-) position of the phenyl ring. Its molecular formula is C₉H₁₀F₃NO, with a molecular weight of 205.18 g/mol . The compound is available as a free base (CAS: 951247-75-9) and as a hydrochloride salt (CAS: 1391540-47-8) . The trifluoromethoxy group confers high electronegativity and metabolic stability, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system receptors like σ receptors .

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

(1S)-1-[2-(trifluoromethoxy)phenyl]ethanamine |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |

InChI Key |

XDQINUYPIQISSS-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC(F)(F)F)N |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Aromatic Nucleophilic Substitution (SNAr): TFMPE can be synthesized via SNAr reaction between 2-(trifluoromethoxy)aniline and an appropriate electrophile (e.g., alkyl halide or acyl chloride). The reaction proceeds under basic conditions, resulting in the formation of TFMPE.

Resolution of Racemic Mixture: Enantiopure TFMPE can be obtained by resolving the racemic mixture using chiral resolving agents or chromatography.

Industrial Production:: Industrial-scale production of TFMPE involves the SNAr route due to its efficiency and scalability.

Chemical Reactions Analysis

TFMPE undergoes various chemical reactions:

Oxidation: TFMPE can be oxidized to its corresponding imine or amine oxide.

Reduction: Reduction of TFMPE yields the corresponding secondary amine.

Substitution: TFMPE participates in nucleophilic substitution reactions, such as alkylations or acylations. Common reagents include strong bases (e.g., sodium hydride), electrophiles (alkyl halides), and oxidizing agents (e.g., hydrogen peroxide).

Major products:

- Oxidation: TFMPE imine or amine oxide

- Reduction: Secondary amine

- Substitution: Alkylated or acylated TFMPE derivatives

Scientific Research Applications

TFMPE finds applications in various fields:

Medicine: TFMPE and its derivatives are investigated as potential drugs due to their interactions with neurotransmitter receptors (e.g., serotonin receptors).

Chemical Synthesis: TFMPE serves as a building block for the synthesis of other compounds.

Agrochemicals: TFMPE derivatives may have pesticidal properties.

Mechanism of Action

The exact mechanism of TFMPE’s effects depends on its specific target. For example:

Neurotransmitter Receptors: TFMPE may act as an agonist or antagonist at certain receptors, affecting neurotransmission.

Enzymes: TFMPE derivatives could inhibit or modulate specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(a) Ortho vs. Para Trifluoromethoxy Substitution

- (S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine (CAS: 951247-75-9): The ortho-substituted trifluoromethoxy group introduces steric hindrance and alters electronic properties compared to para-substituted analogs.

(b) Key Differences

Functional Group Variations

(a) Trifluoromethoxy (-O-CF₃) vs. Trifluoromethyl (-CF₃)

- Impact on Pharmacology : -CF₃ derivatives may exhibit stronger σ-receptor binding (Ki < 10 nM) compared to -O-CF₃ analogs (Ki ~50–100 nM) due to enhanced hydrophobic interactions .

(b) Halogen-Substituted Analogs

- (S)-1-(3-Chlorophenyl)ethylamine (CAS: 68297-62-1): Chlorine substitution reduces electronegativity compared to -O-CF₃, leading to lower metabolic stability and altered receptor selectivity .

- (S)-1-(4-Fluorophenyl)ethanamine : Fluorine substitution increases polarity, improving solubility but reducing lipophilicity .

Enantiomeric Comparisons

- (R)-1-(2-(Trifluoromethoxy)phenyl)ethanamine (CAS: 1396816-27-5): The R-enantiomer may exhibit divergent receptor binding profiles. For example, σ1 receptor ligands often show enantiomer-specific activity, with S-forms having higher affinity in some cases .

- Pharmacological Implications : Enantiomeric purity is critical for drug development, as seen in the distinct CAS numbers and synthesis protocols for S- and R-forms .

Physicochemical and Pharmacokinetic Properties

*Predicted based on structural similarity to compound 29 .

Biological Activity

(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine, a compound characterized by its trifluoromethoxy substituent, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological mechanisms, pharmacodynamics, and relevant case studies associated with this compound.

The trifluoromethoxy group enhances the lipophilicity of this compound, facilitating its interaction with hydrophobic regions of proteins and enzymes. This property is crucial for modulating the activity of various biomolecules, leading to diverse biological effects. The compound's mechanism of action primarily involves:

- Receptor Interaction : It binds to specific receptors, potentially influencing neurotransmitter systems and signaling pathways.

- Enzyme Modulation : The compound exhibits enzyme inhibition capabilities, which may affect metabolic processes within cells.

Biological Activities

Research indicates that this compound may have several biological activities, including:

- Neuropharmacological Effects : Its structural similarities to other neuroactive compounds suggest potential applications in treating neurodegenerative diseases.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

Data Table: Biological Activity Overview

Study on Neuroprotective Effects

A study conducted on the neuroprotective properties of this compound revealed that it could mitigate neuronal damage in models of oxidative stress. The compound demonstrated a significant reduction in cell death rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Anticancer Activity Assessment

In vitro assays showed that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis and disrupt cell cycle progression. Notably, the compound exhibited selectivity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Research Findings

Recent findings emphasize the importance of the trifluoromethoxy group in enhancing the compound's biological activity. Studies have shown that:

- Lipophilicity : The enhanced lipophilicity allows better membrane penetration and interaction with intracellular targets.

- Selectivity : The compound displays selective binding to sigma receptors, which are implicated in various neurological functions and have been targeted for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.